![molecular formula C8H11BrN6 B1532172 N-(2-aminoéthyl)-3-bromo-1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1258651-37-4](/img/structure/B1532172.png)
N-(2-aminoéthyl)-3-bromo-1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Vue d'ensemble
Description
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H11BrN6 and its molecular weight is 271.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Des composés apparentés au pyrazolo[3,4-d]pyrimidine ont été étudiés pour leurs propriétés antimicrobiennes . Cela suggère que la N-(2-aminoéthyl)-3-bromo-1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine pourrait potentiellement être étudiée pour son utilisation dans la lutte contre les infections microbiennes.
Chimiothérapie anticancéreuse
Des composés comme le monastrol, qui ont une structure pyrimidinique, ont suscité un intérêt en tant qu'agents chimiothérapeutiques . Le composé en question pourrait également avoir des applications potentielles dans le traitement du cancer en agissant comme un inhibiteur de processus cellulaires spécifiques.
Activité antituberculeuse
Des études sur les dérivés de la 4-aminopyrrolo[2,3-d]pyrimidine ont montré une activité antituberculeuse . Cela indique que la This compound pourrait faire l'objet de recherches pour son efficacité contre la tuberculose.
Effets anti-inflammatoires
Des recherches ont été menées sur les analogues du pyrazolo[4,3-d]pyrimidine pour leurs effets anti-inflammatoires . Cela suggère une application possible du composé en question dans la réduction de l'inflammation.
Activités cytotoxiques
Les composés du pyrazolo[3,4-d]pyrimidine ont montré des activités cytotoxiques contre diverses lignées cellulaires cancéreuses , ce qui suggère que la This compound pourrait faire l'objet de recherches pour son potentiel à inhiber la croissance des cellules cancéreuses.
Mécanisme D'action
Target of Action
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . Therefore, the primary target of this compound is likely to be CDK2.
Mode of Action
The compound interacts with CDK2, potentially inhibiting its activity. This inhibition can disrupt the normal cell cycle, preventing the cells from dividing and proliferating
Biochemical Pathways
The inhibition of CDK2 can affect various biochemical pathways related to cell cycle progression. For instance, it can prevent the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division . The downstream effects of this inhibition can include reduced cell proliferation and potentially cell death, depending on the specific cellular context.
Pharmacokinetics
It is noted that potent compounds from the series of pyrazolo[3,4-d]pyrimidine derivatives have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound may have good bioavailability and drug-likeness, but further studies would be needed to confirm this.
Result of Action
The primary result of the action of N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the inhibition of CDK2, leading to disruption of the cell cycle . This can result in reduced cell proliferation and potentially cell death, particularly in cells that are highly dependent on CDK2 activity. This makes the compound of potential interest as an anticancer agent .
Action Environment
The action of N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, like that of many other compounds, can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .
Propriétés
IUPAC Name |
N'-(3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN6/c1-15-8-5(6(9)14-15)7(11-3-2-10)12-4-13-8/h4H,2-3,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLPCRGOMMWTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)Br)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145158 | |
| Record name | 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-37-4 | |
| Record name | 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)
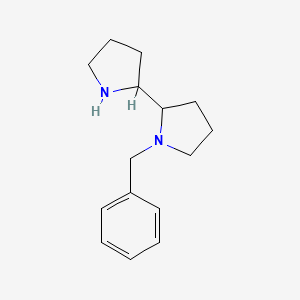


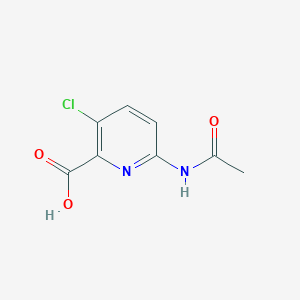
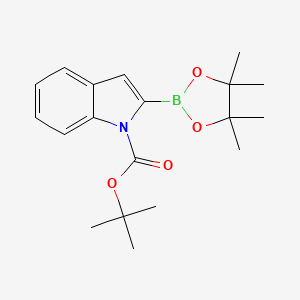
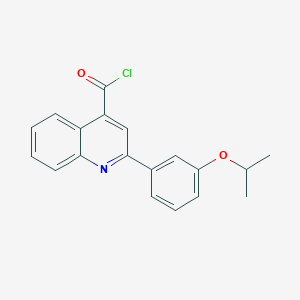
![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)
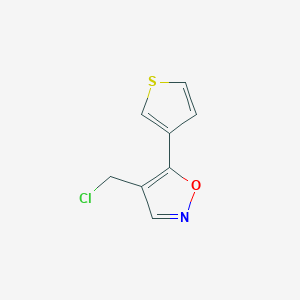

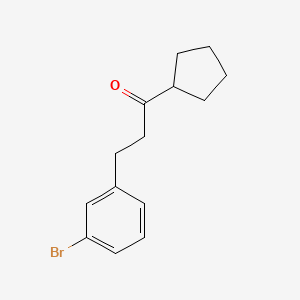
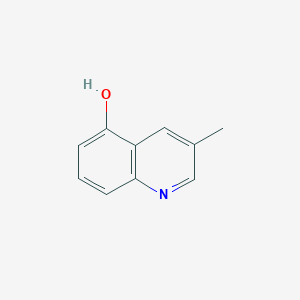

![Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate](/img/structure/B1532113.png)
